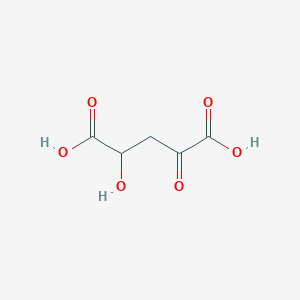
Acide 2-hydroxy-4-oxopentanedioïque
Vue d'ensemble
Description
4-Hydroxy-2-oxoglutaric acid, also known as oxaloacetic acid, is a naturally occurring organic compound and a key intermediate in the Krebs cycle. It is an important intermediate in the metabolism of carbohydrates, fatty acids, and amino acids. It is also a key component in the synthesis of various hormones and neurotransmitters. Oxaloacetic acid plays a major role in the regulation of energy metabolism and is essential for the proper functioning of the human body.
Applications De Recherche Scientifique
Applications antibactériennes
Le composé a été trouvé impliqué dans la synthèse de bis-alcaloïdes d'indole, qui ont montré des activités antibactériennes potentielles . Ces alcaloïdes ont été trouvés pour présenter des activités antibactériennes contre Staphylococcus aureus sensible et résistant à la méthicilline .
Substrat enzymatique
“L'acide 4-hydroxy-2-oxoglutarique” est un substrat enzymatique pour GOT (glutamate oxaloacétate aminotransférase) et 2-céto-4-hydroxyglutarate aldolase . Ces enzymes catalysent le clivage réversible du 2-céto-4-hydroxyglutarate produisant du pyruvate plus du glyoxylate .
Spectrométrie de masse
Le composé a été utilisé en spectrométrie de masse pour l'analyse rapide des métabolites cellulaires hydrosolubles chargés négativement .
Métabolisme de l'arginine
“L'acide 4-hydroxy-2-oxoglutarique” joue un rôle important dans la régulation du métabolisme de l'arginine dans Hylocereus undatus pendant le stockage . Il a été constaté qu'il était significativement régulé à la hausse dans le processus de biosynthèse de la spermine .
Retard de la sénescence post-récolte
Le composé a été trouvé pour retarder significativement la sénescence post-récolte de Hylocereus undatus à température ambiante . Cet effet pourrait être attribué à la synthèse de l'acide 4-hydroxy-2-oxoglutarique dans la pelure des fruits, favorisant ainsi la biosynthèse de la spermine et d'autres polyamines .
Biosynthèse de la spermine
“L'acide 4-hydroxy-2-oxoglutarique” est impliqué dans la biosynthèse de la spermine, une polyamine qui joue un rôle crucial dans les processus cellulaires
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxy-4-oxopentanedioic acid, also known as 4-Hydroxy-2-oxovalerate, is the enzyme 4-oxalocrotonate decarboxylase . This enzyme plays a crucial role in the metabolic pathway of certain bacteria .
Mode of Action
The compound is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It interacts with its target enzyme, leading to a series of chemical reactions that result in the formation of acetaldehyde and pyruvate .
Biochemical Pathways
The affected biochemical pathway involves the degradation of 4-oxalocrotonate. The compound is degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It is also reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .
Result of Action
The result of the compound’s action is the formation of acetaldehyde and pyruvate . These molecules are key intermediates in various metabolic pathways and play crucial roles in energy production and other cellular processes.
Analyse Biochimique
Biochemical Properties
2-Hydroxy-4-oxopentanedioic acid is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . This compound can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .
Molecular Mechanism
At the molecular level, 2-Hydroxy-4-oxopentanedioic acid interacts with various enzymes during its formation and degradation . It binds to 4-oxalocrotonate decarboxylase for its formation and to 4-hydroxy-2-oxovalerate aldolase and 2-oxopent-4-enoate hydratase during its degradation .
Metabolic Pathways
2-Hydroxy-4-oxopentanedioic acid is involved in the metabolic pathway where it is formed by the decarboxylation of 4-oxalocrotonate and is degraded to form acetaldehyde and pyruvate .
Propriétés
IUPAC Name |
2-hydroxy-4-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSKVKPSMAHCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862580 | |
| Record name | 2-Hydroxy-4-oxopentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1187-99-1 | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Keto-4-hydroxyglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is IHOG utilized in the synthesis of Monatin?
A: IHOG serves as a crucial intermediate in the chemo-enzymatic synthesis of (2R,4R)-monatin, a high-intensity sweetener. [] The process involves a combination of enzymatic and chemical reactions. Initially, L-tryptophan is converted to IHOG using L-amino acid deaminase and an aldolase enzyme with pyruvic acid. [] A specific R-specific aldolase from the bacteria Shingomonas sp. can be used to selectively produce the (R)-IHOG enantiomer. [] Subsequent chemical reactions convert (R)-IHOG to the desired (2R,4R)-monatin. [] This method highlights the potential of combining enzymatic and chemical approaches for the efficient production of valuable compounds like monatin.
Q2: Are there any alternative methods for producing IHOG?
A: Yes, apart from its biological role, IHOG can be synthesized chemically. A patented method describes the preparation of optically active IHOG from readily available starting materials, indolpyruvic acid, and pyruvic acid (or oxalacetic acid). [] This method utilizes a novel aldolase enzyme to catalyze the reaction and achieve high optical purity of the desired IHOG enantiomer. [] This alternative synthetic route provides a valuable tool for research and potential industrial applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)


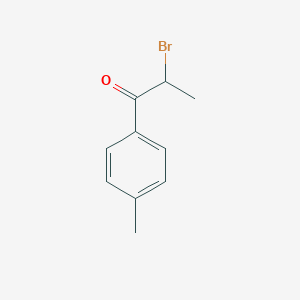

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
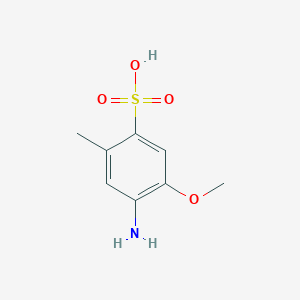
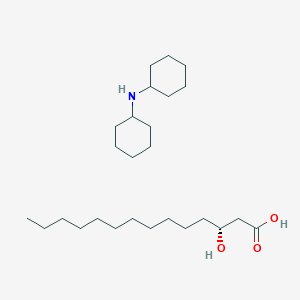
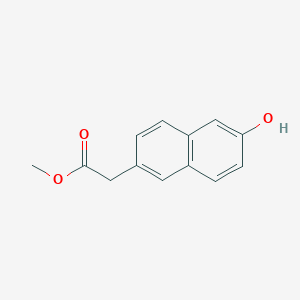
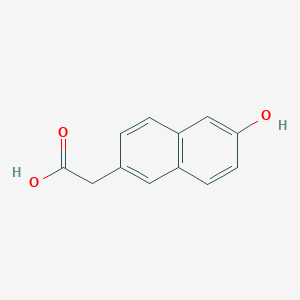
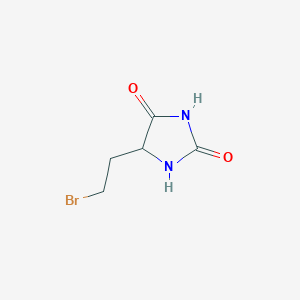
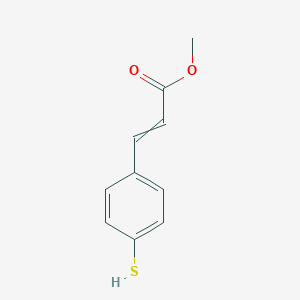
![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)